molecular formula C15H14N4O2S B2760754 1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097858-98-3

1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B2760754
CAS RN: 2097858-98-3
M. Wt: 314.36
InChI Key: PLMJHKBQOGOHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, also known as BCTP, is a compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic transmission and plasticity. BCTP has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including chronic pain, epilepsy, and anxiety.

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Studies have demonstrated the synthesis of novel compounds containing 1,2,5-thiadiazole and piperazine moieties, showing significant antibacterial and antimicrobial activities. For instance, derivatives have been evaluated against different bacterial strains, including E. coli, S. aureus, and S. mutans, showing potent inhibitory effects. Compounds have shown more effective biofilm inhibition activities than reference drugs such as Ciprofloxacin, highlighting their potential in addressing bacterial resistance issues (Mekky & Sanad, 2020).

Anti-Inflammatory and Analgesic Agents

Research into benzofuran derivatives bearing N-aryl piperazine moiety has shown these compounds to possess anti-inflammatory activities. Derivatives have been screened for anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW-264.7 macrophages, with some showing potent inhibitory effects on the generation of NO. These studies suggest the therapeutic potential of these compounds in treating inflammation-related conditions (Ma et al., 2016).

Anticancer Activities

Some compounds have been evaluated for their anticancer activity against various human tumor cell lines, including breast, cervical, liver, skin, and lung cancers. Among these, certain derivatives displayed significant cytotoxic activity, notably against human lung cancer line A549 and gastric cancer cell SGC7901. These findings indicate the potential of these compounds as anticancer agents, offering avenues for further research and development (Murty et al., 2013).

Central Pharmacological Activity

Piperazine derivatives have been identified for their central pharmacological activities, including potential applications as antipsychotic, antidepressant, and anxiolytic drugs. These compounds primarily involve the activation of the monoamine pathway, suggesting their use in treating various central nervous system disorders. The research underlines the versatile therapeutic potential of piperazine derivatives in addressing mental health issues (Brito et al., 2018).

properties

IUPAC Name

1-benzofuran-2-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-15(13-9-11-3-1-2-4-12(11)21-13)19-7-5-18(6-8-19)14-10-16-22-17-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMJHKBQOGOHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.